molecular formula C8H14O2 B8630314 6-Methoxy-1-oxaspiro[2,5]octane

6-Methoxy-1-oxaspiro[2,5]octane

Cat. No.: B8630314
M. Wt: 142.20 g/mol
InChI Key: LKDJMGYIXKVJLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-1-oxaspiro[2,5]octane is a bicyclic ether characterized by a spiro junction connecting a five-membered oxolane ring and a three-membered cyclopropane ring. The methoxy (-OCH₃) substituent at the 6-position introduces polarity and influences its reactivity, making it valuable in synthetic organic chemistry. This compound has been utilized in the synthesis of complex molecules, such as in the preparation of intermediates for pharmaceutical agents . Its spirocyclic structure confers unique steric and electronic properties, distinguishing it from linear or monocyclic ethers.

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

6-methoxy-1-oxaspiro[2.5]octane

InChI

InChI=1S/C8H14O2/c1-9-7-2-4-8(5-3-7)6-10-8/h7H,2-6H2,1H3

InChI Key

LKDJMGYIXKVJLC-UHFFFAOYSA-N

Canonical SMILES

COC1CCC2(CC1)CO2

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of 6-Methoxy-1-oxaspiro[2,5]octane and analogous spirocyclic compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Features Applications/Reactivity
This compound C₈H₁₄O₂ 142.20 (calculated) Methoxy, spirocyclic ether Spiro[2.5]octane core with a five-membered oxolane and three-membered cyclopropane Used in stereoselective synthesis of pharmaceuticals
6-(Iodomethyl)-2,5-dioxaspiro[3.4]octane C₇H₁₁IO₂ 254.07 Iodomethyl, dual ether oxygens Spiro[3.4]octane with two oxygen atoms in larger rings Potential halogenated intermediate in organic synthesis
6-Oxaspiro[2.5]octan-1-ylmethanamine hydrochloride C₈H₁₆ClNO 177.67 Amine hydrochloride, spirocyclic ether Spiro[2.5]octane with a terminal amine group Research applications in medicinal chemistry
6-Phenethyl-1-oxa-6-azaspiro[2.5]octane C₁₄H₁₉NO 217.31 Azaspirocycle, phenethyl substituent Nitrogen-containing spiro[2.5]octane core Explored for bioactive molecule design

Structural and Reactivity Comparisons

Core Architecture :

  • This compound features a strained cyclopropane ring fused to an oxolane, enhancing reactivity in ring-opening reactions .
  • In contrast, 6-(Iodomethyl)-2,5-dioxaspiro[3.4]octane (spiro[3.4]) has larger rings, reducing strain but introducing iodine as a leaving group for nucleophilic substitutions .

Functional Group Influence :

  • The methoxy group in the target compound increases electron density at the spiro center, favoring electrophilic attacks.
  • Azaspiro analogs (e.g., 6-phenethyl-1-oxa-6-azaspiro[2.5]octane) exhibit basicity due to the nitrogen atom, enabling applications in coordination chemistry .

Synthetic Utility :

  • The iodine substituent in 6-(Iodomethyl)-2,5-dioxaspiro[3.4]octane allows for cross-coupling reactions, whereas the methoxy group in the target compound is more suited for deprotection or oxidation steps .

Physicochemical Property Trends

  • Polarity : Methoxy and amine derivatives (e.g., 6-oxaspiro[2.5]octan-1-ylmethanamine hydrochloride) exhibit higher polarity than halogenated analogs, impacting solubility in polar solvents .
  • Thermal Stability : Smaller spiro systems (e.g., spiro[2.5]) are more strained and prone to ring-opening under thermal stress compared to larger spiro[3.4] systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.